molecular formula C15H15ClO4S B13374247 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

Katalognummer: B13374247
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: BFIRYXQYEOKECG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O4S It is a sulfonate ester derived from 3,5-dimethylphenol and 4-chloro-3-methoxybenzenesulfonyl chloride

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,5-Dimethylphenol+4-Chloro-3-methoxybenzenesulfonyl chloride3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate+HCl\text{3,5-Dimethylphenol} + \text{4-Chloro-3-methoxybenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylphenol+4-Chloro-3-methoxybenzenesulfonyl chloride→3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated products.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3,5-dimethylphenyl 4-chloro-3-methoxybenzenesulfonate
  • 2,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing chloro group on the phenyl ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H15ClO4S

Molekulargewicht

326.8 g/mol

IUPAC-Name

(3,5-dimethylphenyl) 4-chloro-3-methoxybenzenesulfonate

InChI

InChI=1S/C15H15ClO4S/c1-10-6-11(2)8-12(7-10)20-21(17,18)13-4-5-14(16)15(9-13)19-3/h4-9H,1-3H3

InChI-Schlüssel

BFIRYXQYEOKECG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.